Diethyl 2-(3,4-dimethoxybenzylidene)malonate
Overview
Description
Diethyl 2-(3,4-dimethoxybenzylidene)malonate is an organic compound that belongs to the class of benzylidenemalonic acid esters. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a malonic acid diethyl ester moiety. It is commonly used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3,4-dimethoxybenzylidene)malonate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3,4-dimethoxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3,4-dimethoxybenzylidene)malonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(3,4-dimethoxybenzylidene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-(3,4-dimethoxybenzylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of Diethyl 2-(3,4-dimethoxybenzylidene)malonate.
Ethyl acetoacetate: Another ester used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both methoxy groups and the malonic acid diethyl ester moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in organic synthesis and research .
Properties
CAS No. |
15818-13-0 |
---|---|
Molecular Formula |
C16H20O6 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
diethyl 2-[(3,4-dimethoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H20O6/c1-5-21-15(17)12(16(18)22-6-2)9-11-7-8-13(19-3)14(10-11)20-4/h7-10H,5-6H2,1-4H3 |
InChI Key |
FASDMQRNYJBJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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